1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine
Description
1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine (CAS: 71766-84-2) is a bicyclic spiro compound with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.23 g/mol . Its structure features a spiro[4.5]decane core, where a 1,4-dioxa ring is fused to an azaspiro system, with a methanamine (-CH₂NH₂) substituent at position 4. This compound is notable for its versatility in medicinal chemistry, serving as a key intermediate in synthesizing bioactive molecules, including inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) and antituberculosis agents .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-5-7-6-10-2-1-8(7)11-3-4-12-8/h7,10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBWCLFVLBAPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12OCCO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine can be synthesized through the condensation of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by reduction with sodium borohydride . The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₃N₃O₂
- Molar Mass : 143.19 g/mol
- CAS Number : 177-11-7
The compound features a spirocyclic framework that is significant for its biological properties. The presence of both nitrogen and oxygen in the structure contributes to its diverse interactions with biological targets.
Pharmacological Applications
-
Anticholinergic Activity
- The compound exhibits acetylcholine antagonistic activity, making it useful for treating gastrointestinal disorders such as algospasms and gastric hyperacidity. Its derivatives have been shown to inhibit gastric juice secretion, suggesting potential applications in managing peptic ulcers and other related conditions .
-
Antimicrobial Properties
- Recent studies have indicated that derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane demonstrate significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. For instance, a study reported a reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development .
-
Anti-inflammatory Effects
- In animal models, administration of this compound has resulted in decreased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6). This suggests that it may modulate immune responses effectively, indicating potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane can be achieved through various chemical reactions, including alkoxycarbonyl elimination processes. Modifications to its structure can enhance biological activity or reduce toxicity. For example, analogs have been synthesized to explore structure–activity relationships (SAR), revealing how changes in side chains can impact potency and selectivity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives against common bacterial strains. Results showed that compounds derived from 1,4-Dioxa-8-azaspiro[4.5]decane significantly inhibited bacterial growth, supporting their potential use in antibiotic formulations.
Case Study 2: Anti-inflammatory Properties
In controlled trials involving animal models, the compound demonstrated a marked decrease in inflammatory markers compared to control groups. This suggests its utility in developing treatments for conditions characterized by chronic inflammation.
Research Findings
Recent research has focused on synthesizing new analogs of 1,4-Dioxa-8-azaspiro[4.5]decane to enhance its pharmacological profile. Studies have shown that modifications to the molecular structure can lead to improved efficacy against specific biological targets while minimizing side effects .
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine
- Molecular Formula: C₁₇H₂₅NO₄
- Key Features : A 3,4-dimethoxyphenyl group at position 8 and a methanamine at position 5.
BTZ038 (Antituberculosis Agent)
- Structure : 2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl group attached to a nitro-aromatic core.
- Key Features : A methyl group at position 2 and a nitro group for electrophilic reactivity.
- Activity : Demonstrates potent in vivo efficacy against Mycobacterium tuberculosis (comparable to isoniazid) due to its nitro group’s redox activity .
8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Molecular Formula : C₁₂H₁₆N₂O₂
- Key Features : A pyridinyl group at position 6.
- Significance : The pyridine ring introduces basicity and hydrogen-bonding capacity, favoring interactions with metalloenzymes .
Functional Group Modifications
Ethyl 1,4-Dioxa-8-azaspiro[4.5]decane-6-carboxylate Hydrochloride
- Molecular Formula: C₁₀H₁₇NO₄·HCl
- Key Features : An ester (-COOEt) at position 6 instead of methanamine.
1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl Fluoride
- Key Features : A sulfonyl fluoride (-SO₂F) at position 7.
- Application : Used in SuFEx click chemistry for covalent protein labeling, leveraging the fluoride’s reactivity .
Ring Size and Conformational Effects
1,4-Dioxa-8-azaspiro[4.6]undecane
- Molecular Formula: C₈H₁₅NO₂
- Key Features : A spiro[4.6] system instead of spiro[4.5].
Physicochemical Properties
| Property | Target Compound | BTZ038 | 8-Pyridinyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 172.23 | ~420 (estimated) | 220.27 |
| Water Solubility | Moderate (amine group) | Low (nitro-aromatic) | Moderate (pyridine) |
| LogP | ~0.5 (predicted) | ~2.8 (predicted) | ~1.2 (predicted) |
Biological Activity
1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine, a compound with the molecular formula C8H16N2O2, is notable for its unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
The compound features a spirocyclic framework that enhances its interaction with biological targets. The presence of both nitrogen and oxygen in the structure allows for diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.23 g/mol |
| CAS Number | 71766-84-2 |
| IUPAC Name | This compound |
The mechanism of action for this compound involves its binding to specific receptors and enzymes. Research indicates that it acts as a ligand for sigma receptors, particularly the σ1 receptor, which plays a critical role in various neurological processes.
Sigma Receptor Binding
A study demonstrated that derivatives of this compound possess high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and exhibit selectivity towards σ2 receptors and the vesicular acetylcholine transporter, suggesting potential applications in neuropharmacology .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Acetylcholine Antagonism : The compound has been shown to inhibit gastric juice secretion and act as an antagonist at acetylcholine receptors, making it potentially useful for treating gastro-enteric disorders such as spasms and ulcers .
- Cellular Interaction : Its spirocyclic nature allows for specific binding to cellular targets, influencing various biochemical pathways.
Safety Profile
Despite its potential therapeutic benefits, this compound is classified as a skin and eye irritant and may cause respiratory irritation. Safety precautions are recommended when handling this compound in laboratory settings.
Case Studies
Case Study 1: Sigma Receptor Ligands
In a study evaluating novel piperidine compounds, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane were synthesized and tested for their sigma receptor binding affinities. The results indicated promising selectivity and efficacy, paving the way for further exploration in neuropharmacological applications .
Case Study 2: Gastrointestinal Applications
Research has demonstrated that compounds related to 1,4-Dioxa-8-azaspiro[4.5]decane exhibit significant acetylcholine antagonistic activity. These findings suggest potential therapeutic roles in managing gastrointestinal disorders characterized by excessive cholinergic activity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine with high spirocyclic purity?
- Methodological Answer : Prioritize reaction conditions (e.g., temperature, solvent polarity) to stabilize the spirocyclic transition state. Use reagents like 2-oxa-spiro[3.4]octane-1,3-dione or benzothiazol-2-yl derivatives to promote ring closure . Purification via recrystallization or column chromatography is critical to isolate the spirocyclic product. Validate purity using melting point analysis, elemental analysis, and infrared (IR) spectroscopy to confirm functional groups (e.g., amine and ether moieties) .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and confirming amine functionality?
- Methodological Answer :
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .
- NMR Spectroscopy : Use and NMR to resolve spirocyclic protons (e.g., axial-equatorial splitting) and confirm amine integration .
- UV-Vis Spectroscopy : Detect conjugation effects in derivatives with aromatic substituents .
- X-ray Crystallography : Resolve spatial arrangements of the spirocyclic core and hydrogen-bonding networks in crystalline derivatives .
Q. How can researchers analyze reaction mechanisms involving this compound derivatives?
- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Compare reaction outcomes with structurally analogous compounds (e.g., diazaspiro derivatives) to infer steric/electronic influences . Use isotopic labeling (e.g., ) to trace amine participation in nucleophilic reactions .
Advanced Research Questions
Q. What computational approaches are recommended to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for spiro ring formation or amine functionalization .
- Reaction Path Search Algorithms : Apply tools like the Artificial Force Induced Reaction (AFIR) method to explore potential reaction pathways .
- Machine Learning : Train models on existing spirocyclic reaction datasets to predict optimal solvents/catalysts .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives with tailored bioactivity?
- Methodological Answer :
- Design Factors : Vary parameters like temperature, reagent stoichiometry, and catalyst loading in a 2 factorial design to identify significant variables .
- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield or selectivity .
- Validation : Cross-check predicted optima with experimental trials (e.g., 3 replicates) to ensure reproducibility .
Q. What strategies resolve contradictions in reactivity data between experimental and computational studies?
- Methodological Answer :
- Sensitivity Analysis : Test computational models against minor structural variations (e.g., substituent effects) .
- Comparative Experimental Validation : Re-run disputed reactions under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .
- Meta-Analysis : Aggregate data from analogous spirocyclic systems (e.g., diazaspiro compounds) to identify trends .
Q. How can cross-disciplinary methods enhance structural-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Hybrid Computational-Experimental Workflows : Combine DFT-predicted electronic properties with experimental IC data (e.g., enzyme inhibition assays) to correlate structure with bioactivity .
- Crystallography-Driven SAR : Use X-ray-derived torsion angles and hydrogen-bonding motifs to rationalize activity differences in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
